![molecular formula C14H10N2S B8244269 2,5-Di(pyridin-4-yl)thiophene](/img/structure/B8244269.png)
2,5-Di(pyridin-4-yl)thiophene
Overview
Description
2,5-Di(pyridin-4-yl)thiophene is an organic compound with the molecular formula C14H10N2S. It consists of a thiophene ring substituted at the 2 and 5 positions with pyridin-4-yl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Di(pyridin-4-yl)thiophene can be synthesized through several methods. One common approach involves the sulfur heterocyclization of 1,4-dicarbonyl intermediates with sulfurating reagents such as phosphorus pentasulfide (P2S5), hydrogen sulfide (H2S) in the presence of hydrochloric acid (HCl), or Lawesson’s reagent . Another method includes the metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide (NaHS) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-Di(pyridin-4-yl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
2,5-Di(pyridin-4-yl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2,5-Di(pyridin-4-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound can engage in π-π stacking interactions and hydrogen bonding due to the presence of the pyridine rings. These interactions can influence its binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylthiophene
- 2,5-Dibromothiophene
- 2,5-Dichlorothiophene
- 3,4-Dimethoxythiophene
- 3,4-Ethylenedioxythiophene (EDOT)
Uniqueness
2,5-Di(pyridin-4-yl)thiophene is unique due to the presence of pyridine rings, which enhance its electronic properties and potential for forming coordination complexes. This makes it particularly valuable in the development of metal-organic frameworks (MOFs) and other advanced materials .
Biological Activity
2,5-Di(pyridin-4-yl)thiophene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. As a member of the thiophene family, it features a thiophene ring substituted with pyridine groups, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C14H10N2S
- Molecular Weight : 246.30 g/mol
- Structure : The compound consists of a central thiophene ring bonded to two pyridine rings at the 2 and 5 positions.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : It has been reported as a potential inhibitor of various kinases, which are critical in cell signaling pathways. Inhibiting these enzymes can lead to decreased proliferation of cancer cells.
- Antioxidant Activity : The presence of electron-rich thiophene and pyridine rings contributes to its ability to scavenge free radicals, thus exhibiting antioxidant properties.
- Anti-inflammatory Effects : Thiophene derivatives are known for their anti-inflammatory properties, which may be mediated through the inhibition of cyclooxygenases (COX) and lipoxygenases (LOX) pathways.
Biological Activity Data
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of cancer cell proliferation | |
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of COX and LOX |
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of thiophene derivatives, this compound was shown to inhibit the growth of various cancer cell lines. The compound demonstrated significant cytotoxicity against FLT3-ITD driven acute myeloid leukemia (AML) cell lines, suggesting its potential as a therapeutic agent in treating this malignancy .
Case Study 2: Antioxidant Properties
Another investigation highlighted the antioxidant capacity of this compound. The compound was tested against standard free radical scavengers and exhibited a strong ability to neutralize reactive oxygen species (ROS), indicating its potential use in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the positioning and nature of substituents on the thiophene and pyridine rings significantly influence the biological activity of the compound. The electron-withdrawing characteristics of the pyridine groups enhance the reactivity of the thiophene core, making it more effective in binding to biological targets.
Properties
IUPAC Name |
4-(5-pyridin-4-ylthiophen-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-14(12-5-9-16-10-6-12)17-13(1)11-3-7-15-8-4-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQPWBWBAUMDEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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